2,5,6-trimethyl-1-(3-methylbenzyl)-4-nitro-1H-1,3-benzimidazole
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Overview
Description
2,5,6-trimethyl-1-(3-methylbenzyl)-4-nitro-1H-1,3-benzimidazole is an organic compound with a complex structure that includes multiple methyl groups, a nitro group, and a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-trimethyl-1-(3-methylbenzyl)-4-nitro-1H-1,3-benzimidazole typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the nitro group and the methylbenzyl substituent. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2,5,6-trimethyl-1-(3-methylbenzyl)-4-nitro-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, forming different derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and pressures to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,5,6-trimethyl-1-(3-methylbenzyl)-4-nitro-1H-1,3-benzimidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5,6-trimethyl-1-(3-methylbenzyl)-4-nitro-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzimidazole core can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-amine: This compound is similar but lacks the nitro group, which can significantly alter its chemical properties and biological activities.
2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazole: This compound is similar but without the nitro group, making it less reactive in redox reactions.
Uniqueness
The presence of the nitro group in 2,5,6-trimethyl-1-(3-methylbenzyl)-4-nitro-1H-1,3-benzimidazole makes it unique compared to its analogs. This functional group can participate in various chemical reactions, providing additional versatility in its applications.
Properties
IUPAC Name |
2,5,6-trimethyl-1-[(3-methylphenyl)methyl]-4-nitrobenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-6-5-7-15(8-11)10-20-14(4)19-17-16(20)9-12(2)13(3)18(17)21(22)23/h5-9H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDIQONKTIPEMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=NC3=C2C=C(C(=C3[N+](=O)[O-])C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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